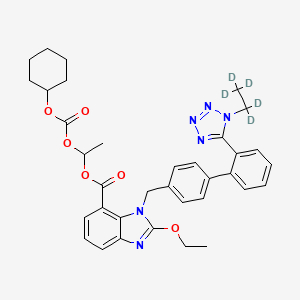

1H-1-Ethyl-d5 Candesartan Cilexetil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-1-Ethyl-d5 Candesartan Cilexetil: is a deuterated form of candesartan cilexetil, a prodrug used in the treatment of hypertension. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the ethyl group. The molecular formula of this compound is C35H33D5N6O6, and it has a molecular weight of 643.74 g/mol .

科学的研究の応用

Chemistry: Studying the effects of deuterium substitution on the chemical properties and reactivity of candesartan cilexetil.

Biology: Investigating the biological activity and metabolic pathways of the deuterated compound.

Medicine: Exploring its potential as a therapeutic agent for hypertension and related cardiovascular conditions.

Industry: Developing new formulations and delivery systems for improved drug efficacy and stability.

作用機序

Target of Action

The primary target of 1H-1-Ethyl-d5 Candesartan Cilexetil is the Angiotensin II Type 1 Receptor (AT1) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

This compound is a prodrug that is rapidly converted to its active metabolite, Candesartan , during absorption from the gastrointestinal tract . Candesartan acts as an antagonist to the AT1 receptor . By binding to this receptor, it competes with Angiotensin II, a potent vasoconstrictor, thereby preventing its blood pressure increasing effects .

Biochemical Pathways

The action of Candesartan primarily affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the effects of Angiotensin II. This leads to vasodilation , reduction in the secretion of vasopressin , and reduction in the production and release of aldosterone . These effects collectively result in a decrease in blood pressure.

Pharmacokinetics

This compound is administered orally and is rapidly converted to Candesartan during absorption in the gastrointestinal tract . The agent is excreted mostly unchanged and has a terminal half-life of about nine hours . These properties contribute to its bioavailability and its ability to confer blood pressure lowering effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . Adequate ventilation is also necessary, and all sources of ignition should be removed .

生化学分析

Biochemical Properties

1H-1-Ethyl-d5 Candesartan Cilexetil is a potent, long-acting, and selective angiotensin II type 1 receptor (AT1) antagonist . It works by blocking the action of a hormone called angiotensin II, which constricts blood vessels and raises blood pressure .

Cellular Effects

This compound influences cell function by blocking the action of angiotensin II, which constricts blood vessels and raises blood pressure . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by antagonizing the renin-angiotensin-aldosterone system (RAAS) . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .

Temporal Effects in Laboratory Settings

The presence of deuterium atoms in this compound helps to make the drug more stable and less likely to break down in the body, allowing for more consistent and effective treatment .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS) . It interacts with the type-1 angiotensin II receptor (AT1) subtype .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1-Ethyl-d5 Candesartan Cilexetil involves multiple steps, starting from the appropriate deuterated precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-throughput reactors, automated systems for monitoring and controlling reaction parameters, and stringent quality control measures .

化学反応の分析

Types of Reactions: 1H-1-Ethyl-d5 Candesartan Cilexetil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

類似化合物との比較

Candesartan Cilexetil: The non-deuterated form of the compound, used widely in clinical practice for hypertension.

Losartan: Another ARB with a similar mechanism of action but different chemical structure.

Valsartan: An ARB with a distinct chemical structure and pharmacokinetic profile

Uniqueness: 1H-1-Ethyl-d5 Candesartan Cilexetil is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic properties, such as metabolic stability and half-life. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterpart .

特性

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUZPIFWPFYKBZ-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)

![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)

![2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine](/img/structure/B565640.png)